molecular formula C3H3BrF3I B1525225 2-Bromo-2-iodo-1,1,1-trifluoropropane CAS No. 1309602-72-9

2-Bromo-2-iodo-1,1,1-trifluoropropane

Cat. No. B1525225
CAS RN: 1309602-72-9
M. Wt: 302.86 g/mol
InChI Key: PNBKFOZWPOGRCA-UHFFFAOYSA-N
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Description

2-Bromo-2-iodo-1,1,1-trifluoropropane (BIF-3) is a halogenated hydrocarbon compound that has a wide range of applications in scientific research. This compound is a colorless and odorless liquid at room temperature, and is highly flammable. BIF-3 has been used in a variety of fields, such as organic synthesis, analytical chemistry, and biochemistry. BIF-3 is an important reagent for the synthesis of many organic compounds, and is widely used in the laboratory as a reagent for the synthesis of organic compounds.

Scientific Research Applications

Synthesis Intermediates and Chemical Transformations

2-Bromo-2-iodo-1,1,1-trifluoropropane serves as an important synthetic intermediate in chemical synthesis, particularly in the creation of various fluorinated compounds. Its utility stems from its unique halogen and trifluoromethyl group configuration, which allows for selective transformations in organic synthesis.

  • Formal Nucleophilic Iodo- and Bromodifluoromethylation : The compound's role in facilitating nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds showcases its importance. This method, based on halogenation of in-situ-generated sulfinate intermediates, shifts the reaction pathway from olefination to alkylation, providing access to a wide range of fluorinated products (Yanchuan Zhao, B. Gao, Jinbo Hu, 2012).

  • Cross-Coupling Reactions : The compound's application in cross-coupling reactions, particularly in the synthesis of trifluoromethyl-substituted pyridines through displacement of iodine, exemplifies its versatility. This process involves the use of (trifluoromethyl)copper generated in situ, demonstrating the compound's utility in facilitating efficient and selective organic transformations (F. Cottet, M. Schlosser, 2002).

  • Multireaction Sequences : It also plays a critical role in queued chemical transformations using late transition metal catalysis for the total synthesis of natural products. Its use as a central building block highlights its potential in streamlining complex synthetic routes, thereby reducing the number of steps required in the synthesis of target molecules (H. Ghasemi, Luis M. Antunes, M. Organ, 2004).

  • Photocatalytic Reactions : Recent studies have explored its use in photocatalytic reactions for the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines. This approach leverages photoredox activation to generate gem-difluoro vinyl radicals from 2-bromo-1,1-difluoroalkenes, further illustrating the compound's applicability in innovative synthetic methodologies (Weidi Zeng, W. Li, Haoguo Chen, Lei Zhou, 2022).

properties

IUPAC Name

2-bromo-1,1,1-trifluoro-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKFOZWPOGRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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